N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core linked to a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent coupling with the naphthalene sulfonamide. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the choice of solvents and reagents would be tailored to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: A more selective tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of a naphthalene sulfonamide core with a pyrimidine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and therapeutic development.
Properties
Molecular Formula |
C28H25N5O2S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C28H25N5O2S/c1-19-7-10-23(11-8-19)30-27-17-20(2)29-28(32-27)31-24-12-14-25(15-13-24)33-36(34,35)26-16-9-21-5-3-4-6-22(21)18-26/h3-18,33H,1-2H3,(H2,29,30,31,32) |
InChI Key |
AEYFBHYVIRSBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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